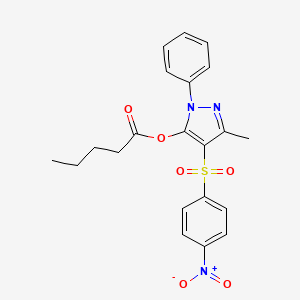![molecular formula C18H20ClN5O2S B6486946 1-[(2-chlorophenyl)({6-hydroxy-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl})methyl]piperidine-4-carboxamide CAS No. 869344-61-6](/img/structure/B6486946.png)
1-[(2-chlorophenyl)({6-hydroxy-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl})methyl]piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-[(2-chlorophenyl)({6-hydroxy-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl})methyl]piperidine-4-carboxamide” is a complex organic molecule. It contains several functional groups, including a chlorophenyl group, a triazolothiazole group, and a piperidine carboxamide group .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a piperidine ring which is a common feature in many pharmaceuticals. The compound also contains a triazolothiazole group, which is a fused triazole and thiazole ring, and a chlorophenyl group .Scientific Research Applications
- The compound serves as a reactant for synthesizing Ruthenium (II)-Hmtpo complexes. These complexes have potential applications in catalysis, materials science, and bioinorganic chemistry .
- Researchers have explored derivatives of this compound as dihydroorotate dehydrogenase inhibitors with antimalarial activity. These inhibitors target a key enzyme involved in pyrimidine biosynthesis, which is essential for parasite survival .
- The compound participates in the Vilsmeier reaction, a versatile synthetic method. It has been used in the synthesis of various conjugated carbocycles and heterocycles, contributing to the development of new organic compounds .
- Investigating the pharmacological activity of this compound involves studying its interaction with HIV TAR RNA. Understanding this binding mechanism could lead to potential therapeutic applications in antiviral drug development .
- Derivatives of 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole (similar to our compound) have been synthesized and evaluated for their anti-inflammatory and analgesic effects. These investigations provide insights into potential pain management strategies .
- Although not directly related to our compound, it’s worth noting that indole derivatives (such as the triazolo-thiazole moiety in our compound) have diverse biological applications. For instance, indole-3-acetic acid, a plant hormone derived from tryptophan, plays a crucial role in plant growth and development .
Ruthenium (II)-Hmtpo Complexes Synthesis
Antimalarial Activity
Vilsmeier Reaction of Carbocycles and Heterocycles
Pharmacological Activity via HIV TAR RNA Binding
Anti-Inflammatory and Analgesic Properties
Indole Derivatives and Biological Potential
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various biological targets.
Mode of Action
It’s known that similar compounds can inhibit the biosynthesis of prostaglandins , which are key mediators of inflammation and pain. This suggests that this compound may also exert its effects through a similar mechanism.
Biochemical Pathways
The compound may affect the arachidonic acid pathway, which leads to the production of prostaglandins and leukotrienes . These molecules play crucial roles in inflammation and pain, suggesting that the compound may have anti-inflammatory and analgesic effects.
Result of Action
Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant effects . This suggests that this compound may also have a broad spectrum of biological activities.
properties
IUPAC Name |
1-[(2-chlorophenyl)-(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN5O2S/c1-10-21-18-24(22-10)17(26)15(27-18)14(12-4-2-3-5-13(12)19)23-8-6-11(7-9-23)16(20)25/h2-5,11,14,26H,6-9H2,1H3,(H2,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMNCECDOGKGFRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3Cl)N4CCC(CC4)C(=O)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2-Chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methoxy-N-{5-thia-3-azatetracyclo[6.6.1.0^{2,6}.0^{11,15}]pentadeca-1(15),2(6),3,7,11,13-hexaen-4-yl}benzamide](/img/structure/B6486866.png)
![ethyl 2-[4-(dimethylsulfamoyl)benzamido]-5-nitrothiophene-3-carboxylate](/img/structure/B6486881.png)
![5-[(2-chlorophenyl)[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B6486893.png)
![5-[(3,4-difluorophenyl)[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B6486901.png)
![5-[(2-chlorophenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B6486908.png)
![5-[(2-chlorophenyl)[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B6486911.png)
![5-[(3-bromophenyl)(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B6486928.png)
![5-[(2-chlorophenyl)(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B6486936.png)
![1-{4-[(3,4-dichlorophenyl)({6-hydroxy-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl})methyl]piperazin-1-yl}ethan-1-one](/img/structure/B6486944.png)
![2-methyl-3H,4H-thieno[2,3-d]pyrimidine-4-thione](/img/structure/B6486958.png)

![2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide](/img/structure/B6486969.png)
![2-[3-(4-chlorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B6486971.png)
![N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B6486979.png)